![molecular formula C9H17NO B101675 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane CAS No. 19316-07-5](/img/structure/B101675.png)
8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane, also known as MEM, is a chemical compound that belongs to the class of azabicyclo compounds. It is a bicyclic compound that contains a nitrogen atom, which makes it a member of the class of amines. MEM is a potent agonist of the nicotinic acetylcholine receptor, which is a type of ion channel that is found in the central and peripheral nervous systems. MEM has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane involves its binding to the nicotinic acetylcholine receptor, which causes the receptor to open and allow the flow of ions such as sodium, potassium, and calcium. This results in depolarization of the cell membrane and the initiation of an action potential. The activation of the nicotinic acetylcholine receptor by 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane can lead to a variety of physiological effects, depending on the location and type of receptor.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane are dependent on the location and type of nicotinic acetylcholine receptor that it activates. In the central nervous system, activation of nicotinic acetylcholine receptors by 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane can lead to increased release of neurotransmitters such as dopamine and acetylcholine, which can affect learning, memory, and mood. In the peripheral nervous system, activation of nicotinic acetylcholine receptors by 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane can lead to muscle contraction and increased heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane has several advantages as a tool for scientific research. It is a potent and selective agonist of the nicotinic acetylcholine receptor, which allows for precise control over the activation of this receptor. 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane is also stable and easy to synthesize, which makes it a convenient tool for laboratory experiments. However, there are also limitations to its use. 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane can be toxic at high concentrations, which can limit its use in certain experiments. In addition, the effects of 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane can be complex and dependent on the location and type of nicotinic acetylcholine receptor that it activates, which can make interpretation of results challenging.
Direcciones Futuras
There are several future directions for research involving 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane. One area of interest is the potential therapeutic use of 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane for neurological and neuromuscular disorders. Studies have shown that activation of the nicotinic acetylcholine receptor by 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane can have beneficial effects in animal models of these disorders, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the development of new compounds that are similar to 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane but have improved properties, such as increased potency or reduced toxicity. These compounds could be useful tools for scientific research and potentially have therapeutic applications.
Métodos De Síntesis
8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-2-azabicyclo[3.2.1]oct-5-ene with methoxymethyl chloride in the presence of a strong base such as sodium hydride. The resulting product is then purified using chromatography techniques to obtain pure 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane.
Aplicaciones Científicas De Investigación
8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane has been studied extensively for its potential use in scientific research. It has been shown to be a potent agonist of the nicotinic acetylcholine receptor, which is involved in a variety of physiological processes such as learning, memory, and muscle contraction. 8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane has been used in studies to investigate the role of the nicotinic acetylcholine receptor in these processes, as well as its potential as a therapeutic target for various neurological and neuromuscular disorders.
Propiedades
Número CAS |
19316-07-5 |
|---|---|
Nombre del producto |
8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane |
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
8-methoxy-2-methyl-2-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H17NO/c1-10-6-5-7-3-4-8(10)9(7)11-2/h7-9H,3-6H2,1-2H3 |
Clave InChI |
GQYMJXWZDCTCBI-UHFFFAOYSA-N |
SMILES |
CN1CCC2CCC1C2OC |
SMILES canónico |
CN1CCC2CCC1C2OC |
Sinónimos |
2-Azabicyclo[3.2.1]octane,8-methoxy-2-methyl-(8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



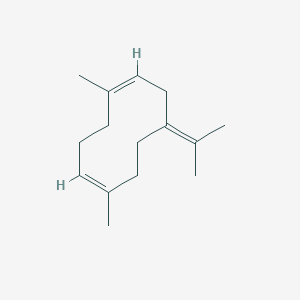
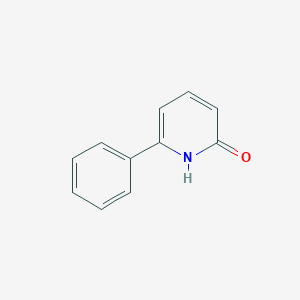
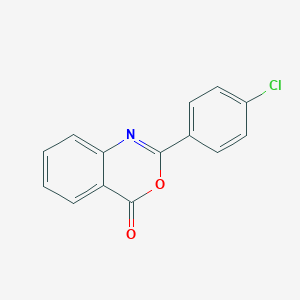
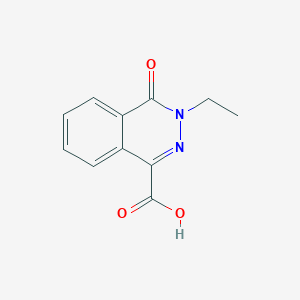
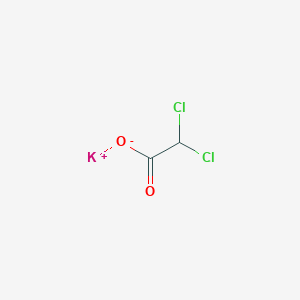

![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
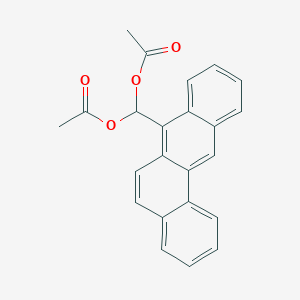
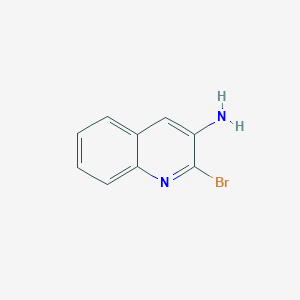
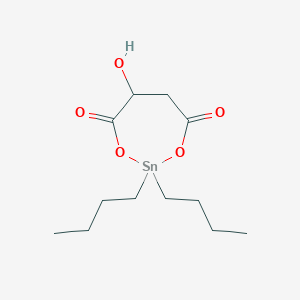
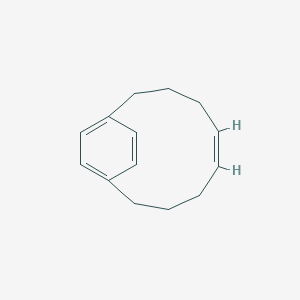
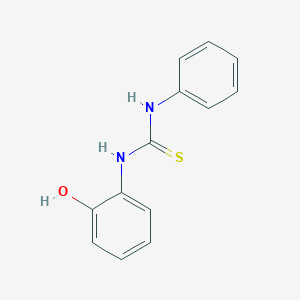
![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)